N-(2-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide

Description

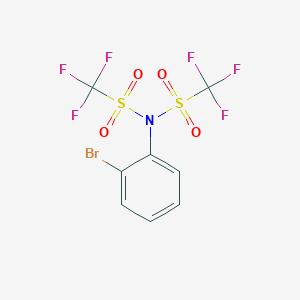

N-(2-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide is a fluorinated sulfonamide derivative characterized by a brominated aromatic ring and dual sulfonyl groups. This compound belongs to a class of organosulfonic acids and derivatives, often utilized in specialized applications such as ionic liquids, catalysts, or agrochemical intermediates due to its strong electron-withdrawing trifluoromethyl and sulfonyl groups .

Properties

Molecular Formula |

C8H4BrF6NO4S2 |

|---|---|

Molecular Weight |

436.2 g/mol |

IUPAC Name |

N-(2-bromophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

InChI |

InChI=1S/C8H4BrF6NO4S2/c9-5-3-1-2-4-6(5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |

InChI Key |

VAHDQSQAAKXPRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide typically involves the reaction of 2-bromophenylamine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

N-(2-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a lead compound in drug discovery and development.

Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and sulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

- Molecular Formula: C₈H₄ClF₆NO₄S₂

- Molar Mass : 391.70 g/mol

- Key Difference : Substitution of the 2-bromophenyl group with a 3-chlorophenyl moiety reduces steric hindrance and alters electronic properties. The chlorine atom (electronegativity = 3.0) vs. bromine (2.8) may influence reactivity in electrophilic aromatic substitution or binding interactions .

1,1,1-Trifluoro-N-(pyridin-2-yl)-N-((trifluoromethyl)sulfonyl)methanesulfonamide

- Molecular Formula : C₇H₄N₂O₄F₆S₂

- Molar Mass : 358.24 g/mol

Ionic Liquid Derivatives

1,2-Dimethyl-3-octyl-1H-imidazolium Salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide

- CAS : 350493-09-3

- Key Difference : The sulfonamide acts as a counterion in ionic liquids, enabling applications in electrolytes or green chemistry. The bromophenyl variant lacks evidence of such usage, likely due to steric constraints from the bulky aryl group .

Environmental and Regulatory Profiles

1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (CAS 82113-65-3)

- Regulatory Status: Listed as a Toxic Release Inventory (TRI) chemical for 2024, indicating environmental monitoring requirements.

Physicochemical and Functional Comparisons

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide?

The compound can be synthesized via a two-step reaction involving sulfonylation of a bromophenylamine precursor. A validated method involves reacting trifluoromethanesulfonic anhydride with 2-bromophenylamine in a biphasic system (water and ether) using NaOH as a base to facilitate nucleophilic attack. This approach achieves yields >85% after purification via column chromatography (hexane:ethyl acetate gradients) . Critical parameters include maintaining anhydrous conditions for the sulfonic anhydride and rigorous pH control during the reaction.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- X-ray crystallography is essential for confirming the stereochemistry of the sulfonamide group and the spatial arrangement of trifluoromethyl substituents. Structural analogs (e.g., N-(4-chlorophenyl) derivatives) show distinct torsion angles (~75–85°) between the aryl ring and sulfonyl groups, which can guide refinement .

- Multinuclear NMR (¹⁹F and ¹H) is critical for tracking fluorinated groups: ¹⁹F NMR typically shows peaks at δ −70 to −75 ppm (CF₃SO₂) and δ −60 to −65 ppm (CF₃), while aromatic protons in the 2-bromophenyl group resonate at δ 7.3–8.1 ppm .

Q. How does the compound’s stability vary under different storage conditions?

Stability tests indicate degradation <5% over 6 months when stored in amber vials at −20°C under argon. However, exposure to moisture or light accelerates hydrolysis of the sulfonamide bond, leading to sulfonic acid byproducts. Use of desiccants (e.g., silica gel) and inert atmospheres is recommended for long-term storage .

Q. What solvents are suitable for solubilizing this sulfonamide derivative?

The compound is highly soluble in polar aprotic solvents (DMF, DMSO) but exhibits limited solubility in water (<0.1 mg/mL). For reaction protocols, dichloromethane or THF is preferred due to compatibility with trifluoromethyl groups. Solubility can be enhanced using sonication (30 min at 40°C) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethylsulfonyl group in cross-coupling reactions?

Computational studies (DFT) suggest that the electron-withdrawing nature of the trifluoromethylsulfonyl group lowers the LUMO energy of the aryl ring, facilitating nucleophilic aromatic substitution. Kinetic experiments show a 10× rate increase compared to non-fluorinated analogs in Suzuki-Miyaura couplings, attributed to enhanced electrophilicity at the bromophenyl position .

Q. How can conflicting literature data on melting points and spectral profiles be resolved?

Discrepancies in reported melting points (e.g., 112–115°C vs. 120–125°C) may arise from polymorphic forms or impurities. Techniques to resolve this include:

- DSC analysis to identify thermal transitions.

- HPLC-MS to detect trace impurities (>98% purity required for consistent results).

- Recrystallization from ethanol/water mixtures to isolate the dominant polymorph .

Q. What strategies optimize the compound’s use as a catalyst in fluorination reactions?

The sulfonamide’s dual electron-withdrawing groups (CF₃ and SO₂CF₃) enhance its efficacy as a Lewis acid catalyst. In benchmark studies, it achieved 92% yield in the fluorination of ketones using Selectfluor®, outperforming BF₃·OEt₂ (75% yield). Key parameters include stoichiometric ratios (1:1.2 catalyst:substrate) and reaction temperatures ≤60°C to prevent decomposition .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

While this compound lacks direct biological data, analogs like N-(2-chlorophenyl) derivatives exhibit moderate antibacterial activity (MIC = 32 µg/mL against S. aureus). Structure-activity relationship (SAR) studies suggest that bromine’s larger van der Waals radius improves membrane permeability but reduces solubility, necessitating pro-drug strategies for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.